![molecular formula C17H13N5O B2402860 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 912903-17-4](/img/structure/B2402860.png)
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
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Overview
Description
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been reported to target cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It’s known that cdk inhibitors can halt cell cycle progression, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Cdk inhibitors generally affect the cell cycle regulation pathway, leading to downstream effects such as apoptosis .
Result of Action
The compound has shown promising cytotoxicity against tested cancer cell lines in in vitro and in vivo cancer models . It successfully inhibited cell cycle progression and displayed good apoptosis in A549 cells . It significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation .
Biochemical Analysis
Biochemical Properties
The compound 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been found to interact with certain enzymes and proteins. Specifically, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 . CDK2 is an enzyme that plays a crucial role in cell cycle progression, and its inhibition can lead to the arrest of cell proliferation .
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,5-diphenylpyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 4-amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis via mitochondrial pathways |
MCF-7 (Breast) | 8.0 | Inhibition of cell cycle progression |
The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes critical in various biochemical pathways:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 |
Xanthine oxidase | Moderate Inhibition | 72.4 |
This enzyme inhibition profile highlights the compound's potential utility in treating diseases linked to these enzymes .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares the core structure but lacks the amino and diphenyl substitutions.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is unique due to its specific substitutions, which enhance its biological activity and specificity towards CDK2 inhibition .
Biological Activity
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes recent research findings regarding its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : C11H9N5
- Molecular Weight : 211.23 g/mol
- CAS Number : 5334-30-5
- Melting Point : 214°C to 217°C
Anticancer Activity
Recent studies have highlighted the potential of 4-amino derivatives in cancer treatment. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown significant inhibitory effects on various cancer cell lines.
Case Studies and Findings
-
EGFR Inhibition :
- A study demonstrated that certain derivatives exhibited potent inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compound 5b was noted for its strong selectivity towards EGFR with an IC50 value significantly lower than that for VEGFR-2 and Topo-II .
- In vitro assays indicated that these compounds could effectively induce apoptosis in MCF-7 breast cancer cells and inhibit cell migration .
-
Cytotoxicity Assessments :
- Various derivatives were tested against a panel of cancer-related targets. For example, compound 5i showed dual inhibitory activity against both EGFR and VEGFR-2, with IC50 values ranging from 0.3 to 24 µM .
- Another derivative exhibited an IC50 of 2.59 µM against HeLa cells, comparable to doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives have also been explored. Compounds have demonstrated significant inhibition of COX-2 activity, a key enzyme in inflammatory processes.
Research Findings
- In vitro studies reported that certain derivatives showed COX-2 inhibition with IC50 values comparable to celecoxib (0.04 μmol), indicating their potential as anti-inflammatory agents .
The biological activity of this compound can be attributed to:
- Binding Affinity : The structural similarity of these compounds to ATP allows them to act as competitive inhibitors for various kinases involved in cancer progression .
- Induction of Apoptosis : Mechanistic studies have shown that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Summary Table of Biological Activities
Activity Type | Compound | Target/Assay | IC50 Value |
---|---|---|---|
Anticancer | 5b | EGFR | Low nanomolar range |
Anticancer | 5i | Dual EGFR/VGFR2 | 0.3 - 24 µM |
Cytotoxicity | Various | HeLa Cells | 2.59 µM (compared to doxorubicin) |
Anti-inflammatory | Selected Derivatives | COX-2 | 0.04 μmol |
Properties
IUPAC Name |
4-amino-1,5-diphenylpyrazolo[3,4-d]pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-15-14-11-19-22(13-9-5-2-6-10-13)16(14)20-17(23)21(15)12-7-3-1-4-8-12/h1-11H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIOZSHCDBWZQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=NN(C3=NC2=O)C4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.